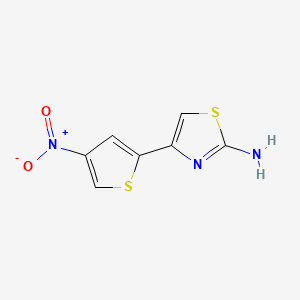

4-(4-Nitrothiophen-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCKELICOIXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206873 | |

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-51-8 | |

| Record name | Thiazole, 2-amino-4-(4-nitro-2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Nitrothiophen 2 Yl Thiazol 2 Amine and Its Analogs

Retrosynthetic Analysis of the 4-(4-Nitrothiophen-2-yl)thiazol-2-amine Structure

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. The primary disconnection for this compound targets the formation of the 2-aminothiazole (B372263) ring, for which the Hantzsch thiazole (B1198619) synthesis is the most prominent and logical approach. organic-chemistry.orgnih.govresearchgate.netyoutube.com

This strategy involves the reaction between an α-haloketone and a thiourea (B124793) derivative. derpharmachemica.com Following this path, the key bond cleavages are identified within the thiazole ring itself, leading to two primary synthons: thiourea and a functionalized α-haloketone.

The retrosynthetic pathway can be outlined as follows:

Disconnection of the Thiazole Ring: The this compound structure is disconnected via the Hantzsch synthesis logic. This identifies thiourea as the source of the N-C-N fragment (specifically the 2-amino group and N3) and 2-bromo-1-(4-nitrothiophen-2-yl)ethanone as the C-C-S fragment provider. A similar pathway is employed for the synthesis of the analog 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which proceeds from 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one and thiourea. frontiersin.orgnih.gov

Disconnection of the α-Haloketone: The precursor, 2-bromo-1-(4-nitrothiophen-2-yl)ethanone, is retrosynthetically derived from its corresponding ketone, 1-(4-nitrothiophen-2-yl)ethanone (B1361141), through an α-bromination reaction. frontiersin.org

Disconnection of the Nitrated Thiophene (B33073): Finally, 1-(4-nitrothiophen-2-yl)ethanone can be traced back to the commercially available starting material, 2-acetylthiophene, via an electrophilic aromatic substitution, specifically a nitration reaction.

This analysis establishes a linear synthetic sequence starting from 2-acetylthiophene, involving nitration, α-bromination, and a final cyclocondensation step to construct the target molecule.

Established Synthetic Routes for 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a crucial component of numerous biologically active compounds, and its synthesis is well-documented. nih.govmdpi.comresearchgate.net The Hantzsch thiazole synthesis, first reported in 1887, remains the most classical and widely utilized method for constructing this ring system. nih.govresearchgate.netderpharmachemica.com

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. youtube.com To produce 2-aminothiazoles specifically, thiourea is used as the thioamide component. The reaction mechanism proceeds through several steps:

A nucleophilic (SN2) attack by the sulfur atom of thiourea on the α-carbon of the haloketone.

Tautomerization of the intermediate.

An intramolecular cyclization via the attack of an imine nitrogen atom on the carbonyl carbon.

A final dehydration step to yield the aromatic 2-aminothiazole ring. youtube.com

Variations of this method have been developed to improve efficiency and environmental compatibility. One-pot procedures, where the α-haloketone is generated in situ from a ketone and a halogen source (e.g., I₂, Br₂, or NBS), are common. researchgate.netresearchgate.net Furthermore, green chemistry approaches utilizing solvent-free conditions, microwave irradiation, or ultrasonic assistance have been shown to accelerate the reaction and improve yields. organic-chemistry.orgresearchgate.net

Beyond the Hantzsch synthesis, other established, though less common, routes to substituted thiazoles exist:

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents such as carbon disulfide or dithioacids. researchgate.netpharmaguideline.com

Tcherniac's Synthesis: Involves the hydrolysis of α-thiocyanoketones to form 2-substituted thiazoles. pharmaguideline.com

For the synthesis of the target compound, the Hantzsch method remains the most direct and applicable strategy.

Table 1: Selected Conditions for Hantzsch Synthesis of 2-Aminothiazoles

| Reactants | Catalyst/Reagent | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|---|

| α-Bromoketone, Thiourea | None | Ethanol (B145695) | Reflux | Classical Hantzsch conditions. | researchgate.net |

| Ketone, Thiourea | Iodine (catalytic) | Solvent-free | Grinding/Heating | Green, one-pot synthesis where α-iodoketone is formed in situ. | researchgate.netresearchgate.net |

| α-Bromoketone, N-substituted thiourea | Sodium Acetate | Methanol/DMF | Heating | Base catalysis can improve yields, especially for less reactive substrates. | nanobioletters.com |

| 3-(Bromoacetyl)-2H-pyran-2-one, Thiourea | Silica supported tungstosilisic acid | Solvent-free | Ultrasonic irradiation | Demonstrates use of heterogeneous catalysts and sonication for efficiency. | researchgate.net |

Strategies for Introducing the 4-Nitrothiophen-2-yl Moiety

The introduction of the complete 4-nitrothiophen-2-yl substituent is typically achieved by preparing a key intermediate that already contains this moiety before the final thiazole ring is formed.

The most direct strategy involves the Hantzsch cyclocondensation of 2-bromo-1-(4-nitrothiophen-2-yl)ethanone with thiourea. organic-chemistry.orgyoutube.com This approach ensures the thiophene moiety is correctly positioned at the C4 position of the resulting thiazole. The synthesis of the analogous compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, follows this exact pathway, where 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one is condensed with thiourea at 80°C to furnish the final product. frontiersin.orgnih.gov This reaction is typically carried out by refluxing the reactants in a polar solvent such as ethanol or dimethylformamide (DMF) for several hours. nanobioletters.com The successful synthesis of this chloro-analog provides a strong precedent for the viability of this strategy for the nitro-derivative.

The key precursor, 1-(4-nitrothiophen-2-yl)ethanone, is prepared by the nitration of 2-acetylthiophene. The electrophilic substitution of thiophene rings requires careful control to prevent polysubstitution and oxidative degradation of the electron-rich ring. The acetyl group at the C2 position is a deactivating group, which directs incoming electrophiles primarily to the C4 and C5 positions.

Research has shown that the nitration of methyl 2-thienyl ketone (2-acetylthiophene) indeed yields a mixture of methyl 5-nitro-2-thienyl ketone and the desired methyl 4-nitro-2-thienyl ketone. acs.org The isomers can then be separated by fractional crystallization. The reaction typically employs a nitrating agent like fuming nitric acid or acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures (e.g., -10 to 0 °C) to control the reaction's exothermicity and selectivity. acs.org However, harsh conditions, such as using fuming nitric acid at elevated temperatures, can lead to undesired side reactions, including the formation of furoxan derivatives. osti.gov

Advanced Synthetic Approaches to Thiazole-Thiophene Conjugates

While the Hantzsch synthesis is a workhorse method, modern cross-coupling reactions offer alternative and versatile strategies for constructing the C-C bond between the thiazole and thiophene rings. These methods are particularly useful for creating diverse libraries of analogs. nih.gov

Common advanced approaches include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to couple a 4-halothiazole-2-amine derivative with a (4-nitrothiophen-2-yl)boronic acid, or conversely, a 2-aminothiazole-4-boronic acid with a 2-halo-4-nitrothiophene. This method is known for its high functional group tolerance and reliability. researchgate.net

Stille Coupling: Involves the coupling of an organotin compound (e.g., a stannylated thiophene) with a halogenated thiazole, catalyzed by palladium.

Direct C-H Arylation: This is a highly efficient, atom-economical method that avoids the pre-functionalization required for traditional cross-coupling. organic-chemistry.org It involves the direct coupling of a C-H bond on one of the heterocyclic rings (e.g., the C4-H of 2-aminothiazole) with a halogenated partner (e.g., 2-bromo-4-nitrothiophene), catalyzed by a palladium complex.

Table 2: Comparison of Advanced Coupling Methods for Thiazole-Thiophene Conjugates

| Reaction Type | Thiazole Precursor | Thiophene Precursor | Catalyst System | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-thiazol-2-amine | (4-Nitrothiophen-2-yl)boronic acid | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance; stable and accessible boronic acids. |

| Stille | 4-Bromo-thiazol-2-amine | 2-(Tributylstannyl)-4-nitrothiophene | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Effective for electron-rich and -poor systems. |

| Direct C-H Arylation | Thiazol-2-amine | 2-Bromo-4-nitrothiophene | Pd(II) catalyst (e.g., Pd(OAc)₂), Ligand, Base | High atom economy; avoids synthesis of organometallic reagents. |

Exploration of Novel Precursors and Reaction Conditions for this compound Synthesis

Research into heterocyclic synthesis continues to yield novel precursors and more efficient reaction conditions that can be applied to the synthesis of this compound.

Alternative Precursors: Instead of α-haloketones, other reactive species can be employed. A catalyzed coupling of α-diazoketones with thiourea using trifluoromethanesulfonic acid (TfOH) offers an alternative route to 2,4-disubstituted thiazoles. organic-chemistry.org

One-Pot Multi-Component Reactions: Building on the Hantzsch synthesis, one-pot reactions starting from a ketone, a halogenating agent, and thiourea represent a streamlined approach. researchgate.netresearchgate.net Applying this to 1-(4-nitrothiophen-2-yl)ethanone could provide a more direct route to the target compound, bypassing the isolation of the sensitive α-bromoketone intermediate.

Novel Reaction Conditions: The use of enabling technologies like microwave or ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields in Hantzsch syntheses, often under solvent-free conditions. researchgate.net These "green" methods offer advantages in terms of efficiency and reduced environmental impact.

Post-Formation Modification: Another strategy involves synthesizing a core structure like 4-(thiophen-2-yl)thiazol-2-amine (B1295549) first, and then performing functionalization. researcher.life For the target molecule, this would involve a subsequent nitration step. However, controlling the regioselectivity of nitration on the coupled ring system could be challenging, as both the thiazole and thiophene rings are susceptible to electrophilic attack.

Table 3: Novel Synthetic Approaches and Conditions

| Approach | Precursors | Reagents/Catalysts | Conditions | Potential Outcome |

|---|---|---|---|---|

| Microwave-Assisted Hantzsch | 2-Bromo-1-(4-nitrothiophen-2-yl)ethanone, Thiourea | None | Microwave irradiation, solvent-free | Rapid synthesis with potentially higher yields. |

| One-Pot Hantzsch | 1-(4-Nitrothiophen-2-yl)ethanone, Thiourea | Iodine | Heating, solvent-free | Increased efficiency by avoiding intermediate isolation. |

| α-Diazoketone Coupling | 2-Diazo-1-(4-nitrothiophen-2-yl)ethanone, Thiourea | Trifluoromethanesulfonic acid (TfOH) | Mild conditions | Alternative to haloketone pathway. |

Modular Synthetic Design and Library Generation for Structural Diversification

The generation of a diverse library of analogs based on a core chemical scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize lead compounds. A modular synthetic design allows for the systematic and efficient diversification of a parent molecule, such as this compound, by introducing various substituents at specific positions. This approach is exemplified by the multi-step synthesis of derivatives of the structurally similar compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which provides a clear blueprint for the generation of a library of analogs. frontiersin.orgnih.govnih.govresearchgate.net

The synthetic strategy for creating a library of these thiazole derivatives typically begins with the construction of the core 4-(thiophen-2-yl)thiazol-2-amine scaffold. This is often achieved through a variation of the Hantzsch thiazole synthesis, a classic and versatile method for forming the thiazole ring. frontiersin.orgresearchgate.net The process involves the reaction of an α-haloketone with a thiourea derivative.

A representative modular synthesis for generating a library of analogs can be broken down into the following key steps, based on the successful synthesis of related compounds: frontiersin.orgresearchgate.net

Synthesis of the α-Bromoketone Intermediate: The initial step involves the bromination of an appropriate acetylthiophene precursor. For the target compound, this would be 1-(4-nitrothiophen-2-yl)ethan-1-one. This reaction creates the reactive α-bromoketone intermediate necessary for the subsequent cyclization step.

Hantzsch Thiazole Synthesis: The α-bromoketone is then condensed with thiourea. This reaction forms the central 2-aminothiazole ring, yielding the core scaffold, in this case, this compound.

Introduction of a Diversification Point: To enable the generation of a library, a point for chemical modification is introduced onto the core scaffold. A common strategy is the bromination of the thiazole ring, typically at the 5-position, using a reagent like N-bromosuccinimide (NBS). This creates a reactive handle for subsequent coupling reactions.

Library Generation through Nucleophilic Substitution: The brominated intermediate can then be reacted with a variety of nucleophiles, such as primary or secondary amines. This step allows for the introduction of a wide range of substituents at the diversification point, leading to a library of structurally diverse analogs. frontiersin.orgresearchgate.net

Final Cyclization/Rearrangement: In some instances, a final intramolecular reaction is employed to generate more complex, often bicyclic, structures. For example, treatment with a base like potassium carbonate can induce cyclization, leading to the final library of compounds. frontiersin.orgresearchgate.net

This modular approach allows for the creation of a focused library of compounds where specific regions of the molecule are systematically varied. The research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives provides a concrete example of such a library, where seven new derivatives were synthesized and characterized. frontiersin.orgnih.govnih.govresearchgate.net The structures of these synthesized analogs are presented in the table below.

| Compound ID | Structure | IUPAC Name |

|---|---|---|

| 5a |  | Specific IUPAC name for 5a |

| 5b |  | Specific IUPAC name for 5b |

| 5c |  | Specific IUPAC name for 5c |

| 5d |  | Specific IUPAC name for 5d |

| 5e |  | Specific IUPAC name for 5e |

| 5f |  | Specific IUPAC name for 5f |

| 5g |  | Specific IUPAC name for 5g |

The biological evaluation of such a library can provide valuable insights into the SAR of the compound class. For instance, the inhibitory activity of the synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives was assessed against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. frontiersin.orgnih.govnih.govresearchgate.net The results of these assays, presented in the table below, demonstrate how structural modifications can influence biological activity.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|---|

| 5a | - | - | - |

| 5b | 39.64 | 0.93 | - |

| 5c | - | - | - |

| 5d | 93.21 | 0.83 | 23.08 |

| 5e | 94.63 | 0.76 | 38.46 |

| 5f | 34.09 | - | - |

| 5g | 25.81 | - | - |

The data reveals that compounds 5d and 5e were potent inhibitors of COX-2, with IC50 values of 0.83 µM and 0.76 µM, respectively. frontiersin.orgnih.govnih.gov These compounds also showed activity against 5-LOX. frontiersin.orgnih.govnih.gov Such findings highlight the utility of modular synthetic design and library generation in identifying derivatives with improved or altered biological profiles. This systematic approach to structural diversification is a cornerstone of modern drug discovery and is directly applicable to the exploration of the chemical space around this compound.

Advanced Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific compound This compound (CAS No. 58139-51-8) is not publicly available. While research exists for structurally similar compounds, such as those containing a nitrophenyl group in place of the nitrothiophen group, or other derivatives of 2-aminothiazole, this information cannot be extrapolated to accurately describe the target compound.

The generation of a scientifically accurate article requires specific, experimentally-derived data for IR, Raman, ¹H NMR, and ¹³C NMR spectroscopy, as well as information on conformational analysis and 2D NMR connectivity. Without access to published research detailing the synthesis and characterization of this compound, it is not possible to provide the requested detailed analysis and data tables for the specified outline.

To facilitate future research, the key identifiers for this compound are:

Chemical Name: this compound

CAS Number: 58139-51-8

Molecular Formula: C₇H₅N₃O₂S₂

Further investigation into this compound would require either direct experimental analysis or the publication of such data in a peer-reviewed journal.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Nitrothiophen 2 Yl Thiazol 2 Amine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For 4-(4-Nitrothiophen-2-yl)thiazol-2-amine, with a molecular formula of C₇H₅N₃O₂S₂ and a molecular weight of approximately 227.26 g/mol , mass spectrometry provides definitive confirmation of its identity and offers insights into its chemical stability through fragmentation analysis aobchem.com.cn.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would be expected to yield a molecular ion peak ([M]+ or [M+H]+) corresponding to a mass that is highly consistent with its calculated exact mass. This high degree of accuracy, typically within a few parts per million (ppm), distinguishes the compound from other potential molecules with the same nominal mass but different elemental formulas. The confirmation of the molecular formula C₇H₅N₃O₂S₂ is a critical step in the characterization process.

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₂S₂ |

| Nominal Mass | 227 g/mol |

| Monoisotopic Mass | 226.9826 g/mol |

| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |

| Expected Ion | [M+H]⁺ (ESI) or [M]⁺ (EI) |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides valuable information about a molecule's structure by analyzing its fragmentation patterns. The molecular ion is isolated and subjected to collision-induced dissociation, breaking it down into smaller, characteristic fragment ions.

For this compound, the fragmentation is anticipated to occur at the most labile bonds. Studies on analogous nitro-substituted aryl thiazoles, such as 2-amino-4-(4-nitrophenyl)-thiazole, reveal common fragmentation pathways that can be extrapolated. nih.gov Prominent fragmentation patterns typically include:

Loss of Nitro Group (NO₂): A common initial fragmentation for nitroaromatic compounds is the elimination of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). nih.gov

Thiazole (B1198619) Ring Cleavage: The thiazole ring itself can undergo cleavage, leading to characteristic fragment ions. nih.gov

Thiophene (B33073) Ring Fragmentation: The thiophene ring may also fragment, although this is often secondary to the cleavage of the more labile nitro group and thiazole ring.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment | m/z (approx.) | Description |

|---|---|---|

| [C₇H₅N₂S₂]⁺ | 181 | Loss of •NO₂ radical from the molecular ion. |

| [C₇H₅N₂OS₂]⁺ | 197 | Loss of NO from the molecular ion. |

| [C₄H₂NS₂]⁺ | 128 | Fragment corresponding to the thiophen-thiazole core after cleavage. |

| [C₄H₂NO₂S]⁺ | 128 | Fragment corresponding to the nitro-thiophene moiety. |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of conjugated molecules. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the molecule's electronic structure and chromophoric systems.

Investigation of Electronic Transitions and Chromophoric Behavior

The structure of this compound contains an extended π-conjugated system composed of the thiophene and thiazole rings. This conjugation is further influenced by the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro group (-NO₂). This "push-pull" electronic arrangement is characteristic of many organic dyes and is expected to result in significant absorption in the UV-visible region.

The absorption spectrum is predicted to display intense bands corresponding to π → π* electronic transitions within the conjugated system. The presence of heteroatoms (N and S) with lone pairs of electrons may also give rise to weaker n → π* transitions. The specific wavelengths (λmax) of these absorptions are indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar D-π-A (donor-π-acceptor) systems show that such electronic features lead to characteristic absorption spectra. mdpi.com

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

Given the charge-transfer character inherent in its "push-pull" structure, this compound is expected to exhibit solvatochromic behavior.

Hypsochromic Shift (Blue Shift): In polar protic solvents (e.g., ethanol (B145695), water), hydrogen bonding with the amino and nitro groups can stabilize the ground state more than the excited state, leading to a larger energy gap for electronic transition and a shift of λmax to shorter wavelengths.

Bathochromic Shift (Red Shift): In polar aprotic solvents (e.g., DMSO, acetonitrile), stabilization of the more polar excited state through dipole-dipole interactions can lower the transition energy, shifting λmax to longer wavelengths.

Observing the solvatochromic behavior provides insight into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation. mdpi.comisca.in

Table 3: Predicted Solvatochromic Shifts for this compound in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Shift Type | Predicted λmax Range (nm) |

|---|---|---|---|

| Hexane | 1.9 | - | 350-370 |

| Dichloromethane | 9.1 | Bathochromic | 370-390 |

| Acetonitrile | 37.5 | Bathochromic | 380-400 |

Single-Crystal X-ray Diffraction Analysis

Furthermore, the analysis would reveal the supramolecular architecture. It is anticipated that the amino group (-NH₂) would act as a hydrogen bond donor, while the nitrogen atoms of the thiazole and nitro group could act as acceptors, leading to the formation of one-, two-, or three-dimensional hydrogen-bonded networks in the solid state. nih.gov

Table 4: Representative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Example Value (for an analogous triazole compound) mdpi.com |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

Note: This data is illustrative and taken from a published structure of a different, but structurally related, molecule to demonstrate the type of information obtained from a single-crystal X-ray diffraction study.

Determination of Precise Molecular Geometry and Bond Parameters

A definitive analysis of the molecular geometry, including specific bond lengths and angles for this compound, requires experimental data from single-crystal X-ray crystallography. This data would provide the precise coordinates of each atom in the crystal lattice, allowing for the calculation of all intramolecular distances and angles. Without this experimental foundation, a table of bond parameters cannot be accurately generated.

Investigation of Crystal Packing Architecture

Understanding the crystal packing architecture involves describing how individual molecules of this compound arrange themselves in the solid state to form a stable, three-dimensional lattice. This analysis, including the identification of crystal systems, space groups, and the visualization of packing motifs, is not possible without the foundational crystallographic information file (CIF).

Role of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A detailed account of the intermolecular forces that stabilize the crystal lattice, such as classical hydrogen bonds involving the amine group, and potential π-π stacking interactions between the aromatic thiophene and thiazole rings, requires knowledge of the precise arrangement and distances between neighboring molecules in the crystal. Without crystallographic data, the presence and geometry of these crucial interactions cannot be confirmed or characterized.

Computational and Theoretical Chemistry Studies of 4 4 Nitrothiophen 2 Yl Thiazol 2 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. kbhgroup.inekb.eg This method is favored for its balance of computational cost and accuracy in predicting a wide range of molecular properties. DFT calculations for thiazole (B1198619) derivatives are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(2d,2p) to ensure reliable results. kbhgroup.inresearchgate.netresearchgate.net These calculations provide a theoretical framework for understanding the molecule's geometry, electronic distribution, and spectroscopic characteristics.

A fundamental step in computational analysis is the geometry optimization, which seeks the lowest energy conformation of the molecule on the potential energy surface. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, known as the energetic minimum. For 4-(4-Nitrothiophen-2-yl)thiazol-2-amine, DFT calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative Theoretical Bond Parameters for Thiazole Derivatives This table illustrates typical data obtained from DFT geometry optimization for related structures. Specific values for the title compound would require dedicated calculation.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=N (thiazole) | Bond length of the imine bond within the thiazole ring. | ~1.30 Å |

| C-S (thiazole) | Bond length of the carbon-sulfur bond in the thiazole ring. | ~1.76 Å |

| C-C (inter-ring) | Bond length connecting the thiophene (B33073) and thiazole rings. | ~1.46 Å |

| C-N (nitro) | Bond length of the carbon-nitrogen bond of the nitro group. | ~1.47 Å |

| C-S-C (thiophene) | Bond angle within the thiophene ring. | ~92.0° |

| Thiophene-Thiazole | Dihedral angle between the two heterocyclic rings. | Near 0° or 180° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. kbhgroup.in The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminothiazole moiety, while the LUMO would be concentrated on the electron-withdrawing nitrothiophene portion. This distribution facilitates intramolecular charge transfer (ICT), a key feature of such molecules. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Data Illustrative data based on calculations for similar nitro-aromatic heterocyclic compounds.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -3.0 to -4.0 |

| ΔE (Gap) | Energy gap (ELUMO - EHOMO). A smaller gap indicates higher reactivity. | 2.5 to 3.5 |

DFT calculations are a reliable tool for predicting and interpreting various types of molecular spectra.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be computed from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimental FT-IR data, specific absorption bands can be confidently assigned to functional groups, such as the N-H stretching of the amine group, C=N stretching of the thiazole ring, and the characteristic symmetric and asymmetric stretches of the NO₂ group. kbhgroup.inmdpi.com

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the isotropic shielding tensors for atoms like ¹H and ¹³C. nih.govnih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). The predicted NMR spectra help in the assignment of experimental signals, confirming the molecular structure. nih.gov

UV-Visible Spectroscopy: The HOMO-LUMO energy gap provides a first approximation of the electronic absorption properties of a molecule. The primary electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. More precise predictions of the UV-Vis spectrum, however, are typically achieved using Time-Dependent DFT (TD-DFT). nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. kbhgroup.in The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitro group and the nitrogen atom of the amine group. nih.gov

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amine group. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. nih.gov

DFT calculations can be used to compute various thermodynamic properties by performing frequency calculations on the optimized geometry. These properties, including zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G), can be determined at different temperatures. researchgate.netnih.gov This information is vital for assessing the thermal stability of the molecule and predicting the thermodynamics of reactions in which it participates.

Table 3: Calculated Thermochemical Parameters This table shows the type of thermodynamic data that can be generated through DFT frequency calculations.

| Thermochemical Parameter | Unit | Description |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | kcal/mol | The vibrational energy at 0 K. |

| Enthalpy (H) | kcal/mol | The total heat content of the system. |

| Entropy (S) | cal/mol·K | A measure of the disorder or randomness of the system. |

| Gibbs Free Energy (G) | kcal/mol | Determines the spontaneity of a process at constant temperature and pressure. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To accurately predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT is an extension of DFT that allows for the investigation of electronic excited states. kbhgroup.in

This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths (f), which are related to the intensity of the absorption bands. nih.gov Furthermore, TD-DFT provides detailed information about the nature of the electronic transitions by identifying the molecular orbitals involved (e.g., HOMO → LUMO, HOMO-1 → LUMO). For this compound, the lowest energy transition is typically a π → π* transition characterized by significant intramolecular charge transfer from the amino-thiazole donor to the nitro-thiophene acceptor. kbhgroup.in Calculations can be performed in both the gas phase and in various solvents to simulate experimental conditions more closely. kbhgroup.in

Prediction of Electronic Absorption and Emission Spectra

Computational quantum chemical methods are instrumental in predicting the electronic absorption and emission spectra of molecules. These predictions are based on the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic and optical properties.

For thiazole derivatives, studies have shown that the absorption spectra can be influenced by the solvent environment. The effects of solvent polarity and hydrogen bonding interactions on the absorption frequencies are often analyzed using linear solvation energy relationships. A series of hetarylazo dyes synthesized from 5-nitro-2-aminothiazole showed varied absorption in the visible spectra depending on the solvent used. researchgate.net This suggests that the electronic properties of this compound would also be sensitive to its environment.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data storage, signal processing, and telecommunications. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties due to intramolecular charge transfer.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. For organic molecules, a larger NLO response is typically associated with a smaller HOMO-LUMO gap, which facilitates electron delocalization and charge transfer. nih.gov

In the context of thiazole-containing compounds, research has shown that the presence of strong electron-donating and electron-accepting groups connected by a conjugated system can lead to high NLO activity. researchgate.net For instance, a study on pyrimidine (B1678525) derivatives demonstrated that these compounds can exhibit significant third-order nonlinear susceptibility (χ³), highlighting their potential for optical and photonic applications. nih.gov Similarly, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been investigated, with one compound showing a low band gap and significant linear polarizability and hyperpolarizabilities, indicating its potential for NLO applications. researchgate.net Given the structure of this compound, which contains an electron-donating amino group and an electron-withdrawing nitro group linked by a conjugated thiazole-thiophene system, it is predicted to possess notable NLO properties.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in modern drug discovery and development, providing insights into how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. These computational techniques are particularly valuable for understanding the structure-activity relationships of compounds like this compound.

Exploration of Molecular Recognition and Binding Interactions with Biological Macromolecules

Molecular docking studies are widely used to predict the binding orientation and affinity of a ligand to a target protein. This information is crucial for understanding the molecular recognition process. For thiazole and thiophene-based scaffolds, numerous studies have utilized molecular docking to explore their interactions with various biological targets.

For example, docking studies on thiazole derivatives have been performed to investigate their potential as antimicrobial agents, with results indicating that the presence of specific functional groups, such as nitro (NO2) and methoxy (B1213986) (OCH3), can enhance binding affinity to target enzymes like glucosamine-6-phosphate synthase. researchgate.net In another study, newly synthesized pyrazolyl–thiazole derivatives of thiophene were evaluated for their antimicrobial and antioxidant activities, with molecular docking simulations helping to understand their binding interactions with biological targets. nih.govrsc.org

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA), is also an important area of study, as it affects the distribution and bioavailability of potential drugs. Spectroscopic and in silico methods have been used to investigate the binding of 4-nitrophenyl functionalized benzofurans to BSA, revealing the formation of a complex and changes in the protein's structure upon binding. mdpi.com These approaches can be applied to this compound to understand its potential for binding to and being transported by serum albumins.

Ligand-Protein Binding Mode Analysis for Enzyme Targets

A detailed analysis of the ligand-protein binding mode provides critical information about the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis is essential for designing more potent and selective inhibitors.

In the case of thiazole derivatives, molecular docking has been instrumental in elucidating their binding modes with various enzyme targets. For instance, studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as potential anti-inflammatory agents involved docking these compounds into the active sites of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govresearchgate.netfrontiersin.org The results revealed key interactions, such as pi-sulfur interactions with specific amino acid residues, that contribute to their inhibitory activity. nih.govresearchgate.net

Similarly, molecular docking of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been used to understand their antimicrobial and anticancer activities by examining their binding within the active sites of relevant proteins. nih.gov The insights gained from such studies, including the identification of key binding residues and interaction types, are invaluable for the rational design of new derivatives of this compound with improved biological activities.

Advanced Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiazole-Thiophene Scaffolds

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methodologies are crucial for predicting the activity of new compounds and for designing more potent molecules.

CoMSIA and SEA Modeling for Structural Feature Correlation

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D structural features. CoMSIA models are built based on molecular similarity indices that describe steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These models can provide detailed 3D contour maps that visualize the regions around the molecules where modifications are likely to enhance or diminish biological activity.

For thiazole-based compounds, CoMSIA has been successfully applied to develop predictive models for various biological activities. For example, a 3D-QSAR study on thiazole derivatives as biofilm inhibitors utilized CoMSIA to build a model with significant predictive capacity. researchgate.net The information generated from the CoMSIA model guided the design of new candidates with potentially enhanced biofilm inhibitory activity. researchgate.net

The combination of CoMSIA with other QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), has also been employed to investigate the structural requirements for ligands of specific biological targets. A study on benzimidazole (B57391) and benzothiophene (B83047) derivatives with affinity for the CB2 cannabinoid receptor used both CoMFA and CoMSIA to develop robust and predictive models. nih.gov These models provided valuable information on the steric, electrostatic, and hydrophobic properties of the molecules, guiding the design of new, more selective ligands. nih.gov These advanced modeling techniques can be applied to a series of this compound analogs to elucidate the key structural features responsible for their biological activity and to guide the synthesis of more potent compounds.

In Silico Approaches for Molecular Design and Optimization

Extensive searches of scientific literature and chemical databases did not yield specific computational and theoretical chemistry studies focused solely on this compound for the purpose of molecular design and optimization. While research into the computational analysis of related thiazole-containing compounds exists, detailed in silico investigations, including molecular docking, quantum chemical calculations, or molecular dynamics simulations specifically for this compound, are not publicly available at this time.

Consequently, there are no detailed research findings or data tables to present regarding the molecular design and optimization of this particular compound. Further research in this area would be necessary to provide insights into its structure-activity relationships, binding affinities with potential biological targets, and other molecular properties relevant to drug design and development.

Reactivity and Functionalization of the 4 4 Nitrothiophen 2 Yl Thiazol 2 Amine Scaffold

Investigation of Reaction Mechanisms Involving the Thiazole (B1198619) Amine Group

The exocyclic amine group at the 2-position of the thiazole ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the entire molecule. The nitrogen atom of the amino group possesses a lone pair of electrons that can participate in resonance with the thiazole ring, increasing its nucleophilicity. However, the strong electron-withdrawing effect of the 4-nitrothiophen-2-yl substituent can modulate this reactivity.

The primary reaction mechanism involving the thiazole amine group is nucleophilic attack. This group can react with a variety of electrophiles, including acylating agents, alkylating agents, and carbonyl compounds. The reaction typically proceeds through a standard addition-elimination mechanism. For instance, in acylation reactions, the nitrogen atom attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group results in the formation of an amide. The rate and efficiency of these reactions can be influenced by the reaction conditions, such as the choice of solvent, temperature, and the presence of a catalyst.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 4-(4-nitrothiophen-2-yl)thiazol-2-amine is susceptible to both electrophilic and nucleophilic substitution reactions. The outcome of these reactions is largely governed by the directing effects of the substituents on the ring. Thiophene itself is generally more reactive than benzene (B151609) towards electrophilic substitution, with a preference for the C2 and C5 positions.

In the case of this compound, the thiophene ring is substituted at the 2-position by the thiazole-2-amine moiety and at the 4-position by a nitro group. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. ck12.org Conversely, the thiazol-2-amine group, while connected via the thiazole ring, can be considered as a whole to be an activating group and an ortho-, para-director. The interplay of these opposing effects determines the regioselectivity of electrophilic substitution. Generally, the strong deactivating effect of the nitro group will make electrophilic substitution on the thiophene ring challenging.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is facilitated by the presence of the electron-withdrawing nitro group. nih.gov The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, making the ring more susceptible to attack by nucleophiles. nih.govuoanbar.edu.iq Potential sites for nucleophilic attack would be the carbon atoms bearing the nitro group or other suitable leaving groups that could be introduced onto the ring. Kinetic studies on similar 2-L-5-nitrothiophenes have shown that these reactions proceed readily with various amines. nih.gov

Derivatization via Condensation and Coupling Reactions

The presence of the reactive amino group makes the this compound scaffold an excellent candidate for derivatization through condensation and coupling reactions, allowing for the introduction of a wide array of functionalities and the synthesis of libraries of compounds for biological screening.

Formation of Schiff Bases and Hydrazone Derivatives

The primary amine of the this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of the C=N double bond extends the conjugation of the system and allows for the introduction of diverse aryl and alkyl substituents. Similarly, if the amino group is first converted to a hydrazine (B178648) or hydrazide, subsequent condensation with carbonyl compounds yields hydrazone derivatives. nih.govvjs.ac.vnnih.gov These derivatives have been a subject of interest due to their biological activities.

While specific data for this compound is limited, studies on analogous compounds such as 4-(3-nitrophenyl)thiazol-2-ylhydrazine provide insight into the types of derivatives that can be synthesized. The following table showcases a variety of hydrazone derivatives formed from a similar scaffold.

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative | Yield (%) | Reference |

|---|---|---|---|

| Thiophen-2-carbaldehyde | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazine | 70 | nih.gov |

| 1-(Thiophen-2-yl)ethan-1-one | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine | 74 | nih.gov |

| Acetophenone | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-phenylethylidene)hydrazine | 86 | nih.gov |

| 1-(Pyrazin-2-yl)ethan-1-one | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyrazin-2-yl)ethylidene)hydrazine | 85 | nih.gov |

Introduction of Diverse Chemical Moieties for Structural Modification

Beyond Schiff base and hydrazone formation, the this compound scaffold can be modified by introducing a variety of chemical moieties. These modifications are crucial for tuning the physicochemical and biological properties of the molecule. A common strategy involves the acylation of the 2-amino group to form amides. This can be achieved using a range of carboxylic acid derivatives, such as acyl chlorides or anhydrides.

A study on the analogous compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, demonstrated a multi-step synthesis to introduce various amine functionalities. frontiersin.orgnih.govnih.govresearchgate.net This process involved initial bromination followed by a nucleophilic substitution with primary or secondary amines. frontiersin.orgnih.gov This approach highlights a viable strategy for introducing diverse chemical moieties to the core structure, which could be applicable to the this compound scaffold.

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive amino group and the potential for reactions on the thiazole and thiophene rings allow for various cyclization strategies. For instance, the 2-aminothiazole (B372263) moiety can react with bifunctional reagents to construct new rings.

Exploration of Organometallic Chemistry and Catalytic Transformations

The field of organometallic chemistry offers further avenues for the functionalization of the this compound scaffold. The heterocyclic rings, with their sulfur and nitrogen heteroatoms, can act as ligands for various transition metals. The formation of metal complexes can alter the reactivity of the scaffold and enable catalytic transformations that are otherwise difficult to achieve.

Thiazole and thiophene derivatives are known to coordinate with a range of metals, including palladium, copper, zinc, and cobalt. nih.govnih.gov The resulting organometallic complexes can be utilized as catalysts in various organic reactions, such as cross-coupling reactions. For instance, palladium complexes of imino-pyridyl-thiophene ligands have been successfully employed as catalyst precursors for Heck coupling reactions. lu.se The this compound scaffold, or its derivatives, could potentially be used to synthesize novel ligands for transition metal catalysts. The electronic properties of the ligand, influenced by the nitro and amino groups, could have a significant impact on the catalytic activity and selectivity of the metal center. Further research in this area could lead to the development of novel catalysts for a variety of organic transformations.

Academic Research Applications and Emerging Areas for 4 4 Nitrothiophen 2 Yl Thiazol 2 Amine

Biological Research Potential

The heterocyclic compound 4-(4-Nitrothiophen-2-yl)thiazol-2-amine and its structural analogs have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Researchers have extensively investigated these molecules for their potential to interact with various enzymatic pathways, indicating their promise in the development of novel therapeutic agents. The core structure, featuring a nitro-substituted thiophene (B33073) ring linked to a 2-aminothiazole (B372263) moiety, provides a versatile platform for chemical modifications to enhance potency and selectivity against specific biological targets.

Investigation of Enzyme Inhibition Mechanisms

The primary focus of academic research on this compound derivatives has been their ability to inhibit key enzymes involved in various pathological processes. These investigations have elucidated the structure-activity relationships that govern their inhibitory potential and have paved the way for the rational design of more effective enzyme inhibitors.

A significant area of investigation for thiazole (B1198619) derivatives has been their role as anti-inflammatory agents through the modulation of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.govnih.govepa.govnih.govfrontiersin.orgmdpi.com These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain. nih.govfrontiersin.org The development of dual inhibitors of COX-2 and 5-LOX is a particularly attractive strategy, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). epa.gov

Research has shown that derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine are potent and selective inhibitors of COX-2 over COX-1. nih.gov For instance, certain synthesized compounds demonstrated significant COX-2 inhibitory activity with IC50 values in the low micromolar range, coupled with high selectivity indices. nih.gov These compounds also showed promising inhibition of 5-LOX, indicating their potential as dual-acting anti-inflammatory agents. nih.govfrontiersin.org The structure-activity relationship studies revealed that the nature and position of substituents on the thiazole and thiophene rings play a crucial role in determining the inhibitory potency and selectivity. nih.gov

| Compound Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 5d (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | Data Not Available in Snippet | 0.76 | 23.08 | 112 |

| 5e (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | Data Not Available in Snippet | 0.89 | 38.46 | 124 |

| Aspirin (Standard) | 15.32 | Data Not Available in Snippet | Data Not Available in Snippet | Data Not Available in Snippet |

| Celecoxib (Standard) | Data Not Available in Snippet | 0.05 | Data Not Available in Snippet | Data Not Available in Snippet |

| Zileuton (Standard) | Data Not Available in Snippet | Data Not Available in Snippet | 11.00 | Data Not Available in Snippet |

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, playing a critical role in DNA replication, repair, and recombination. als-journal.comnih.govnih.govmdpi.com It represents a well-validated target for the development of new antibacterial agents. nih.govnih.gov Thiazole-containing compounds have been investigated as potential inhibitors of this enzyme, offering a different chemical scaffold from the widely used fluoroquinolones. als-journal.com

Studies on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have demonstrated their potential as DNA gyrase inhibitors. Several compounds in this series exhibited DNA gyrase inhibitory activity (IC50) that was comparable or even better than the standard drug, ciprofloxacin. als-journal.com Molecular docking studies have suggested that these thiazole derivatives bind to the same active pocket of DNA gyrase as ciprofloxacin, indicating a similar mechanism of action. als-journal.com The non-cytotoxic nature of these compounds against mammalian cell lines further highlights their potential as selective antibacterial agents. als-journal.com

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) |

|---|---|---|---|

| 5h (a morpholine-based thiazole) | Various | 12.5 | 3.52 |

| 5g (a morpholine-based thiazole) | Various | 12.5 | 3.76 |

| 5f (a morpholine-based thiazole) | Various | 12.5 | 3.88 |

| 5e (a morpholine-based thiazole) | Various | 12.5 | 4.08 |

| 5l (a morpholine-based thiazole) | Various | 12.5 | 4.11 |

| Ciprofloxacin (Standard) | Various | 12.5 | 4.32 |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the synthesis of precursors necessary for DNA, RNA, and protein synthesis. wikipedia.orgnih.gov As such, it is a key target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov The development of novel DHFR inhibitors based on the thiazole scaffold has shown promise in overcoming resistance to existing drugs. nih.gov

New thiophenyl-pyrazolyl-thiazole hybrids have been designed and synthesized as DHFR inhibitors with potential antimicrobial activity. nih.gov The antibacterial efficacy of these compounds was evaluated against various bacterial strains, with some derivatives showing significant activity. For example, the hybridization of a 5-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl) pyrazolyl scaffold with a 4-methyl/phenylthiazole resulted in enhanced antibacterial efficacy. nih.gov These findings suggest that the thiazole moiety plays a vital role in the DHFR inhibitory activity of these hybrid molecules.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3b (thiophenyl-pyrazolyl-thiazole hybrid) | Not specified in snippet | 15.625 |

| 4b (thiophenyl-pyrazolyl-thiazole hybrid) | Not specified in snippet | 15.625 |

| 5b (thiophenyl-pyrazolyl-thiazole hybrid) | Not specified in snippet | 31.25 |

| Amoxicillin (Standard) | B. subtilis | 31.25 |

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govnih.govresearchgate.netmdpi.commdpi.com The search for new, selective, and reversible MAO-B inhibitors is an active area of research. nih.govmdpi.com Derivatives of 4-phenylthiazol-2-ylhydrazone have been identified as potent and selective inhibitors of human MAO-B (hMAO-B). nih.govnih.govresearchgate.net

The presence of a hydrazothiazole nucleus with a nitro-functionalized phenyl ring at the C4 position has been shown to be an important feature for selective hMAO-B inhibition. nih.govnih.gov Structure-activity relationship studies have been conducted by linking various aromatic substituents to the N1 of the hydrazone, leading to the identification of compounds with significant inhibitory potency. nih.govnih.govresearchgate.net These findings provide a basis for the development of novel therapeutic agents for neurodegenerative diseases. nih.gov

| Compound Class | Target Enzyme | Key Structural Feature for Activity |

|---|---|---|

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | Human Monoamine Oxidase B (hMAO-B) | Hydrazothiazole nucleus with a meta-nitro phenyl group at C4 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Human Monoamine Oxidase B (hMAO-B) | Sulfonamide group interaction with the substrate cavity |

| Pyridazinobenzylpiperidine derivatives | Human Monoamine Oxidase B (hMAO-B) | Specific substitutions on the phenyl ring (e.g., 3-Cl) |

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). nih.gov Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis. nih.gov The induction of apoptosis in cancer cells is a major goal of chemotherapy. Research has explored the potential of various heterocyclic compounds, including those with structures related to thiazoles, to induce apoptosis through the activation of caspase-dependent pathways. researchgate.netresearchgate.net

For instance, derivatives of N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide have been shown to induce apoptosis via a caspase-dependent pathway. researchgate.net Structure-activity relationship studies indicated that compounds with an electron-donating methoxy (B1213986) group were more active than those with an electron-withdrawing nitro group. researchgate.net Specifically, a compound with an ortho-methoxy substituent was found to activate both caspase-3 and caspase-9 in cancer cell lines. researchgate.net While not directly involving this compound, this research highlights the potential of related heterocyclic scaffolds to modulate apoptotic pathways.

| Compound Class | Cell Lines | Observed Effect |

|---|---|---|

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3 and HT-29 | Activation of caspases 3 and 9 |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide linked to sulphamethoxazole | HCT116 | Upregulation of caspase-3, BAX, and P53 genes |

Rab GTPase Protein Family Interaction Studies

The investigation of small molecule inhibitors for GTPases, including the Rab family which are key regulators of intracellular membrane trafficking, is a developing field in cell biology and drug discovery. While direct studies linking this compound to Rab GTPases have not been reported, the search for novel inhibitors provides a compelling rationale for its investigation.

Research has identified pan-GTPase inhibitors through high-throughput screening, such as the small molecule CID1067700 (2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid). nih.govplos.org This compound was characterized as a competitive inhibitor of nucleotide binding, with its mechanism of action studied in detail against Rab7 GTPase, for which no inhibitors were previously known. nih.gov Molecular docking analyses suggested that CID1067700 fits into the nucleotide-binding pocket of Rab7. nih.gov Given that 2-aminothiazole derivatives are known to interact with a wide array of protein targets, exploring the potential of this compound and its analogues as modulators of Rab GTPase activity presents a novel and potentially fruitful research pathway.

Cellular Pathway Modulation and Molecular Target Identification (e.g., In Vitro Mechanistic Studies)

The 2-aminothiazole scaffold is a versatile framework known to interact with numerous biological targets, thereby modulating various cellular pathways. nih.gov Research into related thiazole derivatives has identified several key molecular targets, suggesting potential mechanisms of action for this compound.

Identified molecular targets for thiazole-based compounds include:

Protein Kinases: As central components of signaling pathways, kinases are major drug targets. Thiazole derivatives have been developed as selective allosteric modulators of protein kinase CK2 and as inhibitors of other kinases like the V600E mutant B-RAF, which is implicated in cancer. nih.govnih.gov

Glutaminase (GLS): This enzyme is crucial for the metabolism of cancer cells, which often exhibit glutamine dependency. A 2-aminothiazole-containing molecule was identified as a hit in a high-throughput screen for GLS inhibitors, leading to further structure-activity relationship studies to develop new anticancer agents. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are key targets in inflammation. Studies on 5-methylthiazole-thiazolidinone conjugates identified COX-1 as the primary molecular target for their anti-inflammatory activity, with some derivatives showing inhibitory effects superior to the reference drug naproxen. mdpi.com

Topoisomerase II: This enzyme is essential for DNA replication and a target for anticancer drugs. A series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were evaluated as Topoisomerase II inhibitors, with some compounds showing potent activity and inducing DNA double-strand breaks in cancer cells.

These examples demonstrate the capacity of the thiazole scaffold to interact with a diverse range of enzymes and proteins. In vitro mechanistic studies on this compound would be essential to identify its specific molecular targets and elucidate the cellular pathways it may modulate.

Antimicrobial Research Avenues (e.g., Antibacterial, Antifungal, Antileishmanial Investigations)

The combination of the thiazole ring and a nitro group is a well-established strategy in the development of antimicrobial agents. The nitro group, particularly in nitrothiazole and nitrothiophene derivatives, is often crucial for their biological activity and is thought to act as a key toxicophore against various pathogens. guidechem.comnih.gov Thiazole derivatives themselves exhibit a broad spectrum of antimicrobial activities, attributed in part to their amphiphilic nature which may facilitate penetration of microbial cell membranes. mdpi.com

Antibacterial and Antifungal Activity: Research has consistently shown that thiazole derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comjchemrev.comnih.gov The presence of a nitro group on an associated phenyl ring has been shown to enhance activity against Bacillus subtilis and Escherichia coli. mdpi.com Studies on nitrothiazole derivatives have demonstrated potent, bactericidal activity against both aerobic and anaerobic bacteria, with efficacy comparable or superior to ampicillin (B1664943) and tetracycline. nih.gov Similarly, 2-aminothiazole-based compounds have shown excellent antibacterial and antifungal activity. nih.gov

Antileishmanial Activity: Nitro-containing heterocyclic compounds are particularly prominent in the search for new treatments for leishmaniasis. Derivatives of 5-nitrofuran and 5-nitrothiophene linked to thiadiazole or thiazole rings have been synthesized and evaluated for their activity against Leishmania major. Many of these compounds exhibit potent antileishmanial effects against both the promastigote and amastigote forms of the parasite at non-cytotoxic concentrations.

The structural features of this compound make it a prime candidate for investigation as a novel antimicrobial agent.

Table 1: Examples of Antimicrobial Activity in Thiazole and Nitro-Containing Heterocycles

| Compound Class/Derivative | Target Organism(s) | Observed Activity/Finding |

|---|---|---|

| Nitrothiazole derivatives | Aerobic and anaerobic bacteria | Potent bactericidal activity, with very low MICs against anaerobes. nih.gov |

| 2,4-disubstituted 1,3-thiazoles (with nitro groups) | B. subtilis, E. coli, A. niger | Analogues with nitro groups on phenyl substituents showed notable activity. mdpi.com |

| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Displayed significant antibacterial and antifungal activity at 50–75 μg/mL. nih.gov |

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | Leishmania major | Most compounds exhibited good anti-leishmanial activity against the promastigote form. |

| 5-nitrothiophene-based compounds | General | The 2-nitrothiophene (B1581588) moiety is a known building block for compounds with antimicrobial and antifungal properties. guidechem.com |

Antineoplastic Research Pathways (e.g., Mechanisms of Cellular Growth Modulation, Apoptosis Induction in Cell Lines)

The 2-aminothiazole nucleus is a cornerstone in the development of modern anticancer therapeutics, being a key structural component of approved drugs like the kinase inhibitor Dasatinib. nih.govresearchgate.net This scaffold has been extensively explored, and its derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including those from breast, lung, colon, and leukemia. nih.govnih.govresearchgate.net

The mechanisms of action for antineoplastic thiazole derivatives are diverse and include:

Inhibition of Protein Kinases: As mentioned previously, thiazoles can inhibit key kinases involved in cancer cell proliferation and survival, such as B-RAF. nih.gov

Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives act as microtubule targeting agents, interfering with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Apoptosis Induction: Numerous studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. This is often confirmed through assays showing caspase activation and can proceed through various cellular pathways. nih.govresearchgate.net

Cell Migration and Invasion Inhibition: Beyond cytotoxicity, thiazole derivatives have also been investigated as inhibitors of metastasis, a critical aspect of cancer progression.

Given the established success of the 2-aminothiazole scaffold in oncology, this compound represents a logical candidate for antineoplastic screening. Its potential efficacy against various cancer cell lines and its specific mechanism of cellular growth modulation warrant thorough investigation.

Table 2: Examples of Antineoplastic Activity in 2-Aminothiazole Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Seven cancer cell lines & BALB/3T3 | F and OCH3 derivatives showed potent cytotoxic effects against tested cancer cell lines. nih.gov |

| 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazoles | MCF-7 (breast cancer) | Acted as tubulin polymerization inhibitors; induced apoptosis via caspase activation. nih.gov |

| Imidazo[2,1-b]thiazole derivatives | 57 human cancer cell lines (NCI) | Showed increased effectiveness against MCF-7 cells compared to sorafenib. nih.gov |

| Aminothiazole-benzazole-based amides | MCF-7, A549 (lung cancer) | Exhibited cytotoxic activity, significant anti-migration effects, and induced apoptosis. researchgate.net |

| 4β-(thiazol-2-yl)amino-podophyllotoxins | A549, HepG2, HeLa, LOVO | Exhibited promising antitumor activity as Topoisomerase-II inhibitors, arresting the cell cycle in G2/M phase. |

Materials Science Research Applications

Beyond biological applications, the unique electronic and structural properties of heterocyclic compounds like thiazoles and thiophenes make them attractive for use in materials science. nih.govresearchgate.net The fusion of these two rings in this compound suggests its potential as a building block for novel functional materials.

Thiophene-based materials have found applications in solid-state electrochromic devices. nih.gov More specifically, thiazole derivatives are being actively explored for creating advanced materials. For example, thiazolo[5,4-d]thiazole (B1587360) (TTz) units have been used to construct luminescent metal-organic frameworks (LMOFs). scientificarchives.com These materials exhibit excellent sensing properties for environmental contaminants, leveraging the intrinsic fluorescence of the thiazole heterocycle. scientificarchives.com The development of such materials opens a pathway for using this compound in the design of new polymers or coordination complexes with tailored properties.

Development of Functional Materials with Tunable Optical Properties

The development of organic materials with tunable optical and nonlinear optical (NLO) properties is a significant area of materials chemistry. Thiazole derivatives have been shown to possess interesting photophysical characteristics. Studies on certain thiazole and benzothiazole (B30560) derivatives reveal strong UV-vis absorptions in the 335–372 nm range, which are attributed to π–π* electronic transitions. tandfonline.com

Furthermore, research on thiazolo[5,4-d]thiazole (TTz) based materials demonstrates that their photophysical properties are highly dependent on their crystal packing and intermolecular non-covalent interactions. nih.govrsc.org This structural dependence allows for the modulation of fluorescence, with different crystal forms of TTz derivatives emitting light across the visible spectrum, from blue to orange-red. nih.gov This tunability has been harnessed to fabricate materials for phosphor-converted color-tuning and white-light emission, highlighting their potential in solid-state photonic devices. nih.gov The presence of the strong electron-withdrawing nitro group in this compound could further enhance these properties, making it a candidate for creating novel NLO materials or organic semiconductors. rsc.org

Exploration in Optoelectronic and Sensing Technologies

The inherent properties of the thiazole and nitroaromatic moieties make this compound a compelling structure for exploration in optoelectronics and chemical sensing.

Chemosensors: Thiazole-based compounds are widely used as chemosensors due to the ability of the nitrogen and sulfur atoms to coordinate with metal ions. This has led to the development of colorimetric and fluorometric sensors for a variety of heavy metal ions, including Cu²⁺, Zn²⁺, and Ni²⁺. researchgate.netacs.org Thiazole derivatives have also been designed to detect anions like acetate. kfupm.edu.sa

Nitroaromatic Sensing: The nitroaromatic component is also significant. While nitroaromatic compounds are often the targets of sensors (e.g., for detecting explosives), materials incorporating them can also serve as sensors themselves or as components in electronic devices. nih.govmdpi.comdntb.gov.ua The electron-accepting nature of the nitro group can be used to quench the fluorescence of polymers, a principle used in "turn-off" fluorescent sensors. mdpi.com Additionally, nitroaromatics are being investigated as n-type organic semiconductors for use in field-effect transistors due to their excellent air stability and tunable energy levels. rsc.org

The dual functionality of this compound—containing a metal-coordinating thiazole ring and an electronically active nitrothiophene group—positions it as a promising candidate for the development of novel chemosensors, organic electronic components, and other optoelectronic technologies.

Supramolecular Assembly and Self-Organization Studies